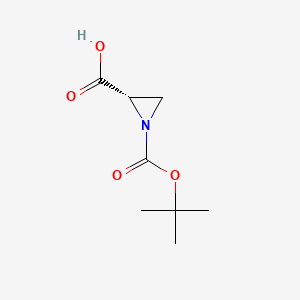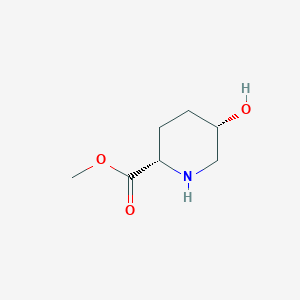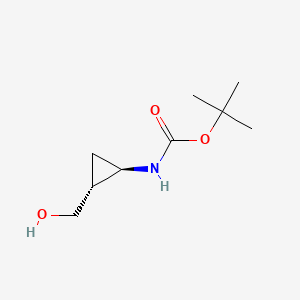
1-Dodecene, polymer with 1-octene, hydrogenated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecene, polymer with 1-octene, hydrogenated is a polymer formed by the polymerization of 1-dodecene and 1-octene, followed by hydrogenation. This compound is known for its high stability and resistance to heat and chemical corrosion, making it suitable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-dodecene, polymer with 1-octene, hydrogenated typically involves a catalytic polymerization reaction. The monomers 1-dodecene and 1-octene are polymerized in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The polymerization process is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize the polymerization rate and yield. After the polymerization is complete, the polymer is subjected to hydrogenation to saturate the polymer chains, enhancing its stability and resistance to oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecene, polymer with 1-octene, hydrogenated primarily undergoes addition reactions due to the presence of double bonds in the monomers before hydrogenation. After hydrogenation, the polymer is more resistant to chemical reactions, but it can still undergo oxidation and thermal degradation under extreme conditions .
Common Reagents and Conditions
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or ozone under controlled conditions.
Thermal Degradation: At elevated temperatures, the polymer may undergo thermal degradation, leading to the formation of smaller hydrocarbon fragments.
Major Products Formed
Oxidation Products: Oxidation of the polymer can lead to the formation of alcohols, ketones, and carboxylic acids.
Thermal Degradation Products: Thermal degradation typically results in the formation of smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
1-Dodecene, polymer with 1-octene, hydrogenated has a wide range of applications in scientific research and industry:
Chemistry: Used as a base material for the synthesis of various chemical compounds and as a lubricant additive.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical-grade lubricants and coatings for medical devices.
Wirkmechanismus
The mechanism of action of 1-dodecene, polymer with 1-octene, hydrogenated is primarily related to its physical and chemical properties. The hydrogenation process saturates the polymer chains, reducing the reactivity of the double bonds and enhancing the polymer’s stability. This makes the polymer resistant to oxidation and thermal degradation, allowing it to maintain its mechanical properties under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Dodecene, polymer with 1-decene, hydrogenated
- 1-Hexene, polymer with 1-octene, hydrogenated
- 1-Octene, polymer with 1-decene, hydrogenated
Uniqueness
1-Dodecene, polymer with 1-octene, hydrogenated is unique due to its specific combination of monomers and the hydrogenation process, which imparts superior stability and resistance to chemical and thermal degradation compared to similar polymers. This makes it particularly suitable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
163149-29-9 |
|---|---|
Molekularformel |
C9H8N2OS |
Molekulargewicht |
0 |
Synonyme |
1-Dodecene, polymer with 1-octene, hydrogenated |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B1170912.png)



